molecular formula C15H16ClFN4O B2552383 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one CAS No. 2034288-78-1

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one

Cat. No. B2552383
CAS RN: 2034288-78-1
M. Wt: 322.77
InChI Key: MYGOFXVYZWCESX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to the core structure. In the case of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one, although not directly synthesized in the provided papers, we can infer from similar compounds that the synthesis would likely involve the formation of a 1H-1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, such as the Huisgen cycloaddition. This reaction is a common method for synthesizing 1,2,3-triazoles and involves the reaction of azides with terminal alkynes catalyzed by copper(I) . The pyrrolidine and phenyl groups would be introduced through subsequent steps, potentially involving palladium-catalyzed coupling reactions, as indicated by the use of palladium catalysis in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a triazole ring, a pyrrolidine ring, and a phenyl ring with chloro and fluoro substituents. The presence of these rings and substituents would influence the molecule's three-dimensional conformation and its potential for intermolecular interactions. For instance, the triazole ring is known to participate in hydrogen bonding and other non-covalent interactions, which can be crucial for the compound's biological activity and crystallization behavior .

Chemical Reactions Analysis

The 1H-1,2,3-triazole moiety is a versatile functional group that can undergo various chemical reactions. It can act as a nucleophile in substitution reactions or coordinate to metals, which can be useful in further synthetic modifications or in forming metal complexes. The presence of a pyrrolidine ring suggests potential reactivity at the nitrogen atom, which could be exploited in reactions such as alkylation or acylation. The chloro and fluoro substituents on the phenyl ring could also influence the reactivity of the compound, making the aromatic ring more susceptible to nucleophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens suggests that the compound would have a relatively high molecular weight and may exhibit significant lipophilicity, which could affect its solubility and membrane permeability. The melting point and crystallization behavior would be influenced by the intermolecular interactions present in the solid state, such as hydrogen bonding and π-π stacking, as observed in related triazole derivatives . The electronic properties of the molecule, such as its dipole moment and electronic distribution, would be affected by the electronegative fluorine and chlorine atoms, potentially impacting its reactivity and interaction with biological targets.

Scientific Research Applications

Selective Sensing Applications

  • A study highlighted the synthesis of a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker through click chemistry. This compound acts as a selective ratiometric and colorimetric chemosensor for Al(3+) ions, demonstrating its application in selective sensing based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).

Antimalarial and Antimicrobial Properties

  • Another research focus has been on the antimalarial properties of piperazine and pyrrolidine derivatives. These compounds have shown capacity to inhibit the growth of Plasmodium falciparum, with certain structural features like a hydroxyl group, a propane chain, and a fluor being crucial for antiplasmodial activity (Mendoza et al., 2011).
  • Antimicrobial activity was evaluated in novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, showcasing the compound's potential in battling microbial infections (Nagamani et al., 2018).

Structural Diversity and Chemical Reactivity

  • The generation of a structurally diverse library through alkylation and ring closure reactions using related ketonic Mannich bases indicates the versatility of these compounds in synthesizing a wide array of chemical structures for further application in pharmaceuticals and material science (Roman, 2013).

Luminescence and Sensing Applications

  • Synthesis and investigation into the fluorescence chemosensor properties for acetate ion and fluorine ion based on 1,2,4-triazolyl substituted compounds have been reported. These studies contribute to the development of potential sensing applications in biological and environmental concerns (Wang et al., 2021).

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN4O/c16-13-9-11(1-3-14(13)17)2-4-15(22)20-7-5-12(10-20)21-8-6-18-19-21/h1,3,6,8-9,12H,2,4-5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGOFXVYZWCESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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